molecular formula C15H13N B1294319 2,2-Diphenylpropionitrile CAS No. 5558-67-8

2,2-Diphenylpropionitrile

Cat. No.: B1294319
CAS No.: 5558-67-8
M. Wt: 207.27 g/mol
InChI Key: DPVHBXFSKLKYIQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diphenylpropionitrile can be synthesized through various methods. One common synthetic route involves the reaction of benzyl cyanide with benzyl chloride in the presence of a base such as sodium amide. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylpropionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Diphenylpropionitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, leading to changes in their structure and function. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenylpropionitrile is unique due to the presence of two phenyl groups attached to the central carbon atom, which significantly influences its chemical reactivity and interactions with other molecules. This structural feature makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,2-diphenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVHBXFSKLKYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204127
Record name 2,2-Diphenylpropiononitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5558-67-8
Record name α-Methyl-α-phenylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5558-67-8
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Record name 2,2-Diphenylpropiononitrile
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Record name 5558-67-8
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Record name 2,2-Diphenylpropiononitrile
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Record name 2,2-diphenylpropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the mechanism of decyanation of 2,2-diphenylpropionitrile by Lithium Aluminum Hydride (LiAlH4)?

A1: Research suggests that the decyanation of this compound (4) by LiAlH4 in tetrahydrofuran (THF) proceeds through a two-step mechanism []. Initially, a hydride from LiAlH4 attacks the cyano carbon of the this compound molecule. This attack leads to the formation of an imine salt intermediate. Subsequently, this intermediate undergoes fragmentation, ultimately yielding a mixture of the corresponding hydrocarbon (6) and the expected amine (5). This proposed mechanism is supported by observations of medium effects and deuterium labeling experiments using LiAlD4.

Q2: Does the carbanion formed from the reaction of 3,3-dinitro-2,2-diphenylpropionitrile with a base undergo elimination reactions?

A2: Interestingly, while 3,3-dinitro-2,2-diphenylpropionitrile (4a) readily forms its corresponding carbanion upon reaction with bases like triethylamine (Et3N), this carbanion exhibits exceptional stability and does not undergo cyanide elimination []. Even the addition of excess cyanide ions fails to induce any cyanide exchange, indicating a very high energy barrier for this elimination process. This behavior classifies the reaction as an extreme case of an E1cB mechanism, where the carbanion intermediate, despite being formed quantitatively, is too stable to participate in further elimination reactions.

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